4-(3-methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-18-15(23-19-11)9-17-16(21)12-3-5-13(6-4-12)20-8-7-14(10-20)22-2/h3-6,14H,7-10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXRCTKJZDFBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)N3CCC(C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Pyrrolidine moiety: Contributes to the compound's ability to interact with various biological targets.
- Oxadiazole ring: Known for enhancing biological activity, particularly in antiparasitic and anticancer research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety is known to exhibit broad-spectrum antiparasitic properties, while the pyrrolidine component may enhance binding affinity to target receptors or enzymes.
Target Interactions
- Enzymatic inhibition: The compound may inhibit enzymes involved in metabolic pathways of parasites, leading to reduced viability.
- Receptor modulation: It can modulate receptor activities that are crucial for cellular signaling in various disease states.
Biological Activity and Efficacy
Recent studies have reported on the efficacy of compounds containing similar structural motifs. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various parasitic infections:
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound 19 | Antitrypanosomal | 0.5 | Trypanosoma brucei |
| Compound 24 | Antileishmanial | 0.8 | Leishmania infantum |
| Compound 27 | Antimalarial | 0.1 | Plasmodium falciparum |
These findings suggest that the incorporation of the oxadiazole group into the structure significantly enhances biological activity against these pathogens .
Study on Antiparasitic Activity
A study conducted on a series of oxadiazole derivatives demonstrated that modifications at the nitrogen and carbon positions could lead to significant increases in antiparasitic activity. The compound was part of a library screened for activity against Trypanosoma brucei, yielding promising results with low toxicity profiles .
In Vivo Studies
In vivo experiments using rodent models have shown that compounds similar to This compound can effectively reduce inflammation and swelling in arthritic models. These studies highlight the potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance potency include:
- Alkyl substitutions on the pyrrolidine ring: Increase lipophilicity and improve membrane permeability.
- Variations in the oxadiazole group: Altering substituents can enhance selectivity towards specific biological targets.
Q & A
Q. Table 1: Synthetic Optimization Examples
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxadiazole Cyclization | POCl₃, reflux, 4 h | 60–75% | |
| Benzamide Coupling | DMF, Et₃N, rt, 12 h | 50–65% | |
| Microwave-Assisted | 100°C, 30 min | 80–85% |
Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at pyrrolidine C3) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., weak C–H⋯N hydrogen bonds) using SHELX software for refinement .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Modification :
- Functional Assays :
- Test inhibitory activity against enzymes (e.g., urease, acetylcholinesterase) using kinetic assays .
- Evaluate antibacterial potency via MIC (minimum inhibitory concentration) assays .
Q. Table 2: Bioactivity Data from Analogues
Advanced: How can researchers resolve contradictions between predicted and observed bioactivity?
Methodological Answer:
- Intermolecular Interaction Analysis : Use X-ray crystallography or molecular docking to identify unanticipated interactions (e.g., C–H⋯π stacking in crystal structures) .
- Solubility/Permeability Testing : Address discrepancies by measuring logP and membrane permeability (e.g., PAMPA assay) .
- Metabolite Profiling : Identify in vivo degradation products via LC-MS to explain reduced activity .
Advanced: What computational strategies predict biological targets for this compound?
Methodological Answer:
- Molecular Docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina. Prioritize targets with high complementarity to the oxadiazole and benzamide motifs .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to known enzyme active sites (e.g., FLAP inhibitors) .
- MD Simulations : Assess binding stability over 100-ns trajectories to validate target engagement .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the oxadiazole ring. Store at –20°C in anhydrous DMSO or desiccated powder form .
- Degradation Signs : Discoloration (yellowing) or precipitation in solution indicates decomposition .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
